molecular formula C21H26N4O5 B2556338 ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate CAS No. 1226445-34-6

ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate

Cat. No.: B2556338
CAS No.: 1226445-34-6
M. Wt: 414.462
InChI Key: HNNUGIDWKRAKLH-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a piperidine-3-carboxylate core linked to a benzoyl group substituted with a 3-methoxy-1-methylpyrazole carboxamide moiety.

Properties

IUPAC Name

ethyl 1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-4-30-21(28)15-6-5-11-25(12-15)20(27)14-7-9-16(10-8-14)22-18(26)17-13-24(2)23-19(17)29-3/h7-10,13,15H,4-6,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUGIDWKRAKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

1. Anticancer Activity

  • Studies have shown that derivatives of this compound possess significant anticancer properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The presence of the piperidine and pyrazole moieties is believed to enhance its efficacy against tumor growth.

2. Antimicrobial Properties

  • Ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate has been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies suggest that it may inhibit the growth of pathogens, potentially making it useful as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

  • Preliminary investigations indicate that this compound may exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's. Mechanistic studies suggest it might modulate oxidative stress and neuroinflammation pathways.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Benzamide Formation : The introduction of the benzamide group is accomplished by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
  • Final Esterification : The final product is obtained via esterification with ethyl chloroacetate or a similar reagent .

The compound's action mechanisms are still under investigation but are hypothesized to involve interaction with specific cellular targets such as enzymes or receptors involved in disease processes.

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of piperidine compounds, including this compound. These derivatives were tested for their anticancer activity against various cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective potential of similar compounds through in vivo models of neurodegeneration. The results indicated that these compounds could significantly reduce markers associated with neurodegeneration, suggesting their potential therapeutic applications in treating Alzheimer's disease.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s functional groups (ester, amide, pyrazole, piperidine) enable diverse transformations:

Functional Group Reaction Type Conditions Outcome
Ester (COOEt) HydrolysisNaOH/heat or LiOH (saponification)Carboxylic acid (COOH)
Amide (CONH) HydrolysisStrong acid/base (e.g., HCl, NaOH)Amine (NH₂) + carboxylic acid
Pyrazole Ring OxidationMolecular oxygen/TM catalysisAromatic stabilization
Piperidine Ring Nucleophilic SubstitutionAlkylating agents (e.g., MeI)Alkylated piperidine derivatives
Carboxylic Acid EsterificationEthanol + acid catalystRe-esterification

Key Reaction Pathways

3.1 Synthesis of Pyrazole Core
A typical pathway involves:

  • Hydrazine-Alkyne Condensation : Arylhydrazine reacts with an alkyne (e.g., phenylacetylene) in the presence of iodine or Lewis acids to form substituted pyrazoles .

  • Oxidative Aromatization : Pyrazoline intermediates are oxidized to pyrazoles using reagents like MnO₂ or molecular oxygen .

3.2 Coupling Reactions

  • Amide Formation : The pyrazole carboxylic acid is activated (e.g., via acid chloride) and coupled with piperidine derivatives using coupling agents .

  • Esterification : Piperidine-3-carboxylic acid is esterified with ethanol under acid catalysis.

3.3 Functional Group Modifications

  • Hydrolysis : Basic or acidic conditions cleave esters/amides to acids/amines.

  • Alkylation : Piperidine’s secondary amine undergoes alkylation (e.g., methyl iodide) to form quaternary ammonium salts.

Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield References
Pyrazole SynthesisArylhydrazine, alkyne, I₂DMF, 0°C, 48 h61–89%
Amide CouplingEDC/HOBt, DMFRoom temperature, 12 hModerate–high
EsterificationEthanol, HClReflux, 4–6 h70–85%
Oxidative AromatizationMolecular oxygen, AluminaActivated carbon, refluxExcellent

Analytical Techniques

  • NMR Spectroscopy : Confirms aromaticity, coupling constants, and functional group environments.

  • Mass Spectrometry : Validates molecular weight (414.5 g/mol) and fragmentation patterns.

  • TLC/Column Chromatography : Monitors reaction progress and purity .

Pharmacological Implications

The compound’s pyrazole and piperidine moieties suggest potential bioactivity:

  • Enzyme/Receptor Targeting : Pyrazoles are known to inhibit phosphodiesterases, kinases, and other enzymes .

  • Drug Metabolism : Ester groups may undergo hydrolysis in vivo, affecting bioavailability.

Research Gaps

  • Binding Affinities : Specific biological targets and IC₅₀ values remain uncharacterized in the provided literature.

  • Thermodynamic Data : Melting/boiling points and solubility profiles are not explicitly reported.

  • Toxicity Studies : No data on cytotoxicity or pharmacokinetics are available.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, emphasizing structural variations, synthetic methodologies, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications
Ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate Piperidine-3-carboxylate 3-Methoxy-1-methylpyrazole, benzoyl Multi-step amidation/esterification; likely employs nitro-group reduction (analogous to ) Kinase inhibition, enzyme modulation
1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid (Patent EP 1 948 661 B1) Pyrazolo[4,3-d]pyrimidine Ethoxyethyl, 4-methylpyridin-2-ylamino Nitro-group reduction, SNAr amination (Steps 1–2, ) Anticancer agents (kinase targeting)
Ethyl piperidine-3-carboxylate derivatives with aryl sulfonamide groups Piperidine-3-carboxylate Aryl sulfonamide Direct sulfonylation of piperidine Protease inhibition (e.g., HIV-1 protease)
1-Methyl-3-trifluoromethylpyrazole-4-carboxamide analogs Pyrazole Trifluoromethyl Fluorinated building blocks via nucleophilic substitution Anti-inflammatory, antimicrobial

Key Observations:

Structural Flexibility : The target compound’s benzoyl-pyrazole linkage distinguishes it from the pyrazolo[4,3-d]pyrimidine core in the patented analog, which likely enhances π-π stacking interactions in kinase binding pockets .

Synthetic Complexity : The patent compound (EP 1 948 661 B1) employs nitro-group reduction (Step 2) and pyrimidine ring formation, whereas the target compound’s synthesis likely focuses on regioselective amidation to position the pyrazole moiety.

Research Findings and Methodological Insights

Crystallographic Analysis:

  • Tools like SHELX and Mercury CSD () are critical for resolving the 3D conformation of such compounds. For example, the piperidine ring’s chair conformation and torsion angles between the benzoyl and pyrazole groups can be analyzed to predict binding modes .
  • Void Visualization (Mercury CSD 2.0) could assess packing efficiency, which correlates with crystallinity and bioavailability .

Q & A

Q. How should crystallographic data discrepancies (e.g., bond length variations) be addressed?

  • Methodology : Re-refine the X-ray data (ShelXL) with updated dispersion corrections. Compare thermal displacement parameters (B-factors) to identify disordered regions. Cross-check with spectroscopic data (e.g., Raman for bond vibration modes) .

Safety and Compliance

Q. What safety protocols are critical during synthesis and handling?

  • Methodology : Use explosion-proof fume hoods for reactions involving azides (if applicable) . Wear nitrile gloves and PPE to prevent skin contact with carbodiimides. Monitor waste disposal per OSHA guidelines, especially for halogenated byproducts .

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